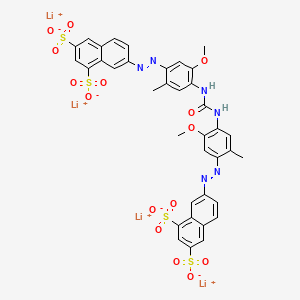
Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzothiazinone ring, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazinone ring, followed by the introduction of the ethyl ester group through esterification reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazinone ring to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
Chemistry
In chemistry, acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific enzymes and receptors may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals and materials. Its unique chemical properties enable the development of high-performance products with specific functionalities.
Mechanism of Action
The mechanism of action of acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The benzothiazinone ring plays a crucial role in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, methyl ester
- Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, propyl ester
Uniqueness
Compared to similar compounds, acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester exhibits unique reactivity and biological activity due to the specific arrangement of functional groups. Its ethyl ester group provides distinct solubility and stability characteristics, making it suitable for various applications.
Properties
CAS No. |
91119-76-5 |
|---|---|
Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 2-[(Z)-1-(4-methyl-3-oxo-1,4-benzothiazin-6-yl)ethylideneamino]oxyacetate |
InChI |
InChI=1S/C15H18N2O4S/c1-4-20-15(19)8-21-16-10(2)11-5-6-13-12(7-11)17(3)14(18)9-22-13/h5-7H,4,8-9H2,1-3H3/b16-10- |
InChI Key |
GNJRMANZNABSAG-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC(=O)CO/N=C(/C)\C1=CC2=C(C=C1)SCC(=O)N2C |
Canonical SMILES |
CCOC(=O)CON=C(C)C1=CC2=C(C=C1)SCC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















